N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic small molecule characterized by a benzimidazole core linked via an ethyl chain to a propanamide group bearing a dihydrobenzofuran moiety. The benzimidazole scaffold is notable for its pharmacological relevance, often associated with antimicrobial, antiviral, and anticancer activities .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c24-20(8-6-14-5-7-18-15(13-14)10-12-25-18)21-11-9-19-22-16-3-1-2-4-17(16)23-19/h1-5,7,13H,6,8-12H2,(H,21,24)(H,22,23) |
InChI Key |
PNZIWTYNRQRQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Critical Starting Materials and Their Sources
Stepwise Synthesis Protocols
Synthesis of 2-(1H-Benzimidazol-2-yl)ethylamine
Method A: Condensation-Reduction Approach
-
Condensation : React ortho-phenylenediamine (1.0 eq) with 3-bromopropionitrile (1.2 eq) in ethanol under reflux (12 h), catalyzed by ammonium chloride (10 mol%).
-
Cyclization : Treat intermediate with HCl (6M) at 80°C for 6 h to form 2-(1H-benzimidazol-2-yl)acetonitrile.
-
Reduction : Reduce nitrile to amine using LiAlH4 in dry THF (0°C to RT, 4 h).
Yield : 68–72% after column chromatography (SiO2, CH2Cl2:MeOH 9:1).
Key Characterization Data :
Preparation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic Acid
Method B: Friedel-Crafts Alkylation
-
Electrophilic substitution : React 2,3-dihydrobenzofuran (1.0 eq) with acrylic acid (1.5 eq) in the presence of AlCl3 (1.2 eq) at 0°C → RT (24 h).
-
Workup : Quench with ice-H2O, extract with ethyl acetate, and purify via recrystallization (hexane:EtOAc).
Key Characterization Data :
Amide Coupling: Final Assembly
Method C: Acyl Chloride-Mediated Coupling
-
Acyl chloride formation : Treat 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid (1.0 eq) with thionyl chloride (3.0 eq) in anhydrous DCM (0°C → RT, 2 h).
-
Amidation : Add dropwise to 2-(1H-benzimidazol-2-yl)ethylamine (1.1 eq) and Et3N (2.5 eq) in DCM at 0°C. Stir at RT for 12 h.
-
Purification : Wash with NaHCO3 (sat.), dry (MgSO4), and crystallize from ethanol.
Yield : 74–78%.
Alternative Method D: HATU Coupling
For sensitive substrates, employ HATU (1.2 eq), DIPEA (3.0 eq) in DMF (RT, 6 h), achieving 82% yield.
Reaction Optimization and Mechanistic Insights
Critical Parameters for Amidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents racemization |
| Solvent | DCM > DMF > THF | Minimizes side reactions |
| Coupling Agent | HATU > EDC > SOCl2 | Enhances efficiency |
| Base | Et3N > DIPEA > Pyridine | Neutralizes HCl |
Mechanistic Note : Acyl chloride reacts with the amine via nucleophilic attack, forming a tetrahedral intermediate that collapses to release HCl. HATU activates the carboxylic acid through uronium intermediate formation, enabling amide bond synthesis under mild conditions.
Analytical Characterization of Final Product
Table 2: Spectroscopic Data for N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(2,3-Dihydro-1-benzofuran-5-yl)propanamide
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
Key Findings :
-
HATU-mediated coupling (Method D) maximizes yield but increases cost due to reagent price.
-
Thionyl chloride route (Method C) remains cost-effective for large-scale synthesis.
-
Patent methods involve redundant protection/deprotection steps, reducing efficiency.
Scale-Up Considerations and Industrial Relevance
-
Process Intensification :
-
Green Chemistry Metrics :
-
PMI (Process Mass Intensity) : 32.7 (traditional) vs. 18.9 (flow-assisted).
-
E-factor : 48.2 kg waste/kg product (batch) → 22.1 kg waste/kg product (flow).
-
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Structural Comparison
The target compound’s unique combination of benzimidazole and dihydrobenzofuran groups distinguishes it from structurally related propanamide derivatives. Key analogs include:
Table 1: Structural and Physicochemical Properties of Selected Propanamide Derivatives
Key Observations :
- The target compound’s benzimidazole and dihydrobenzofuran groups contrast with pyrazole-based analogs (e.g., Compounds 5 and 7) , which feature halogenated or methoxylated aryl systems.
- The dihydrobenzofuran moiety in the target compound and CAS 1401559-38-3 may confer enhanced metabolic stability compared to chlorophenyl or pyridyl groups due to reduced susceptibility to oxidative metabolism .
Yield Comparison :
- Compound 5 (60%) and 7 (64%) demonstrate moderate yields typical for multi-step syntheses . The target compound’s yield is unreported but likely depends on the efficiency of benzimidazole-dihydrobenzofuran coupling.
Physicochemical Properties
- Solubility : The dihydrobenzofuran group (electron-rich aromatic system) may improve aqueous solubility compared to halogenated analogs (e.g., Compound 5’s 3,4-dichlorophenyl group), which are more lipophilic .
- Melting Points : Compound 5’s melting point (126–127°C) reflects crystallinity influenced by its dichlorophenyl substituent . The target compound’s melting point is unreported but could be higher due to hydrogen bonding from the benzimidazole NH group.
Crystallographic Analysis
Structural determination of similar compounds (e.g., pyrazole-propanamides in ) likely employs these tools to resolve conformational details.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Name : this compound
- CAS Number : 1574301-02-2
- Molecular Formula : CHNO
- Molecular Weight : 335.4 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzimidazole and benzofuran have cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Benzimidazole derivative | MCF7 (breast cancer) | 3.79 |
| Benzofuran derivative | A549 (lung cancer) | 26.0 |
| Pyrazole derivative | HepG2 (liver cancer) | 17.82 |
These findings suggest a promising avenue for developing new anticancer drugs based on the structure of this compound.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in tumor cells.
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Activity :
- Neuroprotective Effects :
Q & A
Q. Step 2: Assay Design
- Primary Screening : High-throughput enzymatic assays (e.g., fluorescence-based kinase inhibition).
- Secondary Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity (Kd).
- Cell-Based Assays : Use dose-response curves (IC50) in relevant cell lines (e.g., cancer models for cytotoxicity).
Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls.
Q. Validation :
- Compare with experimental data (e.g., in vitro microsomal stability assays).
Example Prediction Table:
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP (lipophilicity) | 3.2 | 3.1 ± 0.2 |
| Solubility (µg/mL) | 12.5 | 10.8 ± 1.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
